
Acetone, 4-(9-acridinyl)-2-methyl-3-thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetone, 4-(9-acridinyl)-2-methyl-3-thiosemicarbazone is a compound that belongs to the class of acridine derivatives Acridine derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetone, 4-(9-acridinyl)-2-methyl-3-thiosemicarbazone typically involves the reaction of 9-acridinyl derivatives with thiosemicarbazide under specific conditions. One common method includes the use of 9-acridinyl chloride, which reacts with thiosemicarbazide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out at room temperature for several hours, followed by purification through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Acetone, 4-(9-acridinyl)-2-methyl-3-thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiosemicarbazone moiety.
Reduction: Reduced forms of the acridine ring.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetone, 4-(9-acridinyl)-2-methyl-3-thiosemicarbazone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can inhibit DNA replication and transcription.
Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of Acetone, 4-(9-acridinyl)-2-methyl-3-thiosemicarbazone involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of DNA. This intercalation inhibits the activity of enzymes like topoisomerase, which are essential for DNA replication and transcription. The disruption of these processes leads to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(9-Acridinyl)maleimide: Another acridine derivative used as a fluorescent thiol reagent.
Quinacrine: An acridine derivative formerly used as an antimalarial drug.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
Acetone, 4-(9-acridinyl)-2-methyl-3-thiosemicarbazone is unique due to its specific thiosemicarbazone moiety, which imparts distinct chemical and biological properties. Its ability to intercalate DNA and inhibit topoisomerase makes it a promising candidate for anticancer research, distinguishing it from other acridine derivatives.
Propriétés
Numéro CAS |
29023-85-6 |
|---|---|
Formule moléculaire |
C18H18N4S |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
3-acridin-9-yl-1-methyl-1-(propan-2-ylideneamino)thiourea |
InChI |
InChI=1S/C18H18N4S/c1-12(2)21-22(3)18(23)20-17-13-8-4-6-10-15(13)19-16-11-7-5-9-14(16)17/h4-11H,1-3H3,(H,19,20,23) |
Clé InChI |
OTYZLVRFJPWZQK-UHFFFAOYSA-N |
SMILES canonique |
CC(=NN(C)C(=S)NC1=C2C=CC=CC2=NC3=CC=CC=C31)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride](/img/structure/B13739633.png)
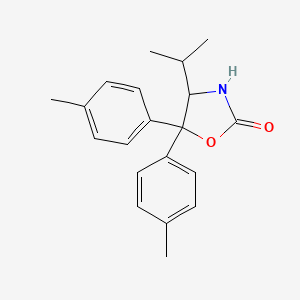
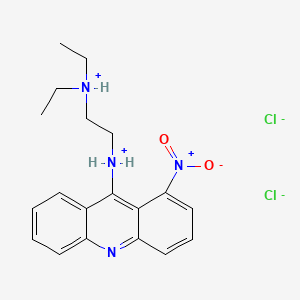
![[1,1'-Biphenyl]-2,3',6-triol](/img/structure/B13739651.png)
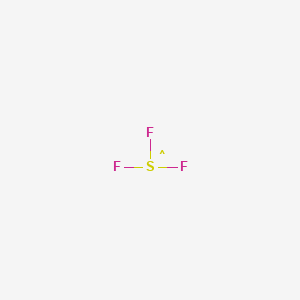

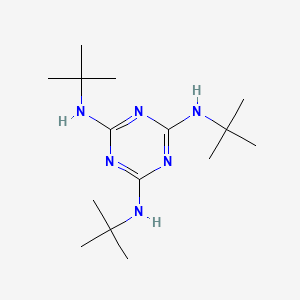
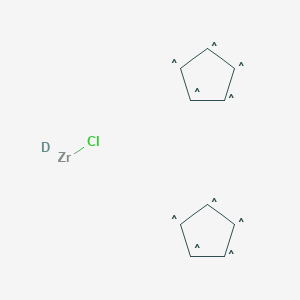
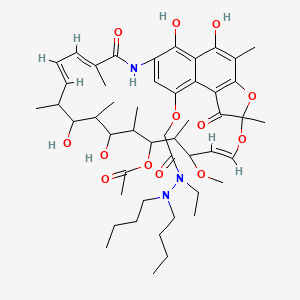
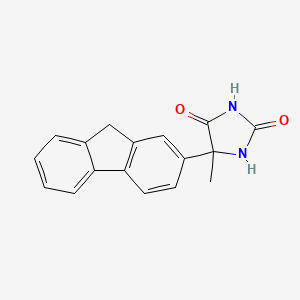
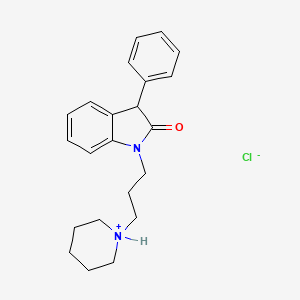

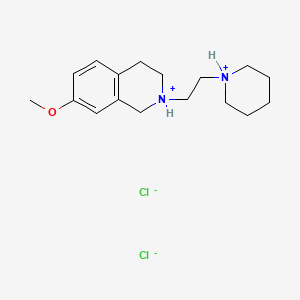
![Furazano[3,4-b]pyrazin-5-ol, 6-amino-](/img/structure/B13739711.png)
